molecular formula C19H19N3O3S B11182760 N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11182760
M. Wt: 369.4 g/mol
InChI Key: LVLSGDDRFJZSMC-SQFISAMPSA-N
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Description

N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide is a thiazolidinone-based compound featuring a fused pyrroloquinolinone moiety. This structure combines a thiazolidin-4-one core with a 4,4,6-trimethyl-substituted pyrroloquinolinone system, conferring unique electronic and steric properties.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O3S/c1-9-8-19(3,4)22-14-11(9)6-5-7-12(14)13(17(22)25)15-16(24)21-18(26-15)20-10(2)23/h5-7,9H,8H2,1-4H3,(H,20,21,23,24)/b15-13-

InChI Key

LVLSGDDRFJZSMC-SQFISAMPSA-N

Isomeric SMILES

CC1CC(N2C3=C1C=CC=C3/C(=C/4\C(=O)N=C(S4)NC(=O)C)/C2=O)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=C4C(=O)N=C(S4)NC(=O)C)C2=O)(C)C

Origin of Product

United States

Biological Activity

N-[(2E,5Z)-4-oxo-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinylidene moiety linked to a pyrroloquinoline structure. The presence of multiple functional groups suggests diverse interactions with biological targets.

Molecular Formula

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The biological activities of this compound can be attributed to its ability to interact with various biological pathways:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of the NLRP3 inflammasome pathway.

In Vitro Studies

In vitro studies have demonstrated the following activities:

Activity TypeResultReference
AChE InhibitionIC₅₀ = 10.4 μM
BChE InhibitionIC₅₀ = 7.7 μM
Antioxidant ActivitySignificant scavenging effect

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety. Current research is limited but ongoing.

Neuroprotective Effects

A study evaluated the neuroprotective effects of similar compounds on models of Alzheimer's disease. Results indicated that compounds with structural similarities to this compound showed reduced amyloid-beta accumulation and improved cognitive function in animal models.

Anti-cancer Potential

Another case study investigated the anti-cancer properties of thiazolidine derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.

Comparison with Similar Compounds

(a) N-[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]acetamide (CAS 340306-88-9)

  • Structure: Replaces the pyrroloquinolinone with a thienylmethylene group.
  • Impact: The thienyl group introduces sulfur-based π-conjugation, reducing planarity compared to the fused quinolinone system. This likely decreases lipophilicity (logP ~2.5 predicted) and alters metabolic stability .

(b) N-(4-methoxyphenyl)-2-((E)-4-oxo-2-(((Z)-2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide (CAS 540762-93-4)

  • Structure: Incorporates an indolinone hydrazono group and a 4-methoxyphenylacetamide side chain.

(c) (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

  • Structure: Features a fluorinated indolinone and isoxazolemethyl group.
  • Impact : The fluorine atom increases electronegativity, enhancing membrane permeability (measured solubility: 5.797 mg/mL) but may reduce metabolic half-life due to oxidative susceptibility .

Key Observations :

  • The target compound’s fused pyrroloquinolinone likely enhances π-π stacking interactions, improving binding to aromatic protein pockets compared to thienyl or indolinone analogs .

Research Implications and Limitations

  • Limitations : Direct comparisons are hindered by incomplete solubility, stability, or IC₅₀ data for the target compound. Further crystallographic studies (e.g., using SHELX or WinGX ) are needed to validate structural hypotheses.

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